2-Fluorobiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobiphenyl-4-carboxamide is a chemical compound used in scientific research . Its unique properties make it invaluable for various applications, such as drug synthesis or material development.
Synthesis Analysis
The synthesis of carboxamide derivatives like 2-Fluorobiphenyl-4-carboxamide involves several steps, including the Doebner reaction, amidation, reduction, acylation, and amination . The carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . A statistical analysis of the medicinal chemistry database uncovers that more than 25% of familiar drugs consist of a carboxamide group .Physical And Chemical Properties Analysis
The molecular formula of 2-Fluorobiphenyl is CHF, with an average mass of 172.198 Da and a monoisotopic mass of 172.068832 Da .Scientific Research Applications
Fungicide Development
2-Fluorobiphenyl-4-carboxamide can be used in the development of fungicides. The structure-activity relationship of carboxin-related carboxamides has been examined for their fungicidal activity . The fungicidal activity and spectrum depend on the aromatic ring and N-substituent at the amide moiety .
Broad-Spectrum Fungicide
N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide, a compound related to 2-Fluorobiphenyl-4-carboxamide, exhibits a broader spectrum of activity and can control Deuteromycete and Phycomycete species as well as Basidiomycetes .
Anti-Bacterial Activities
2-Fluorobiphenyl-4-carboxamide and its analogues can be synthesized and tested for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Drug Synthesis
2-Fluorobiphenyl-4-carboxamide is a versatile chemical compound that can be used in drug synthesis. Its unique properties make it invaluable for various applications.
Material Development
In addition to drug synthesis, 2-Fluorobiphenyl-4-carboxamide can also be used in material development. Its unique properties can contribute to the development of new materials with specific characteristics.
Computational Approach Validation
The anti-bacterial activities of 2-Fluorobiphenyl-4-carboxamide and its analogues can be validated via a computational approach . This can help in understanding the molecular interaction stability and active site of the compound.
Mechanism of Action
Target of Action
The primary target of 2-Fluorobiphenyl-4-carboxamide is the enzyme succinate dehydrogenase (SDH), which plays a crucial role in the tricarboxylic acid cycle . This cycle is essential for energy synthesis in pathogens . The compound’s interaction with SDH can block the energy synthesis, leading to the death of the pathogen .
Mode of Action
2-Fluorobiphenyl-4-carboxamide inhibits the activity of SDH, thereby interfering with the tricarboxylic acid cycle . This inhibition disrupts the energy synthesis of the pathogen, leading to its death . The compound’s mode of action is similar to that of other succinate dehydrogenase inhibitors (SDHIs), which are widely used as fungicides .
Biochemical Pathways
The primary biochemical pathway affected by 2-Fluorobiphenyl-4-carboxamide is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is critical for the energy synthesis in pathogens . This disruption leads to the death of the pathogen, thereby preventing infection .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log d value, suggests that it would show good oral absorption and the ability to cross lipid barriers . These properties could impact the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of 2-Fluorobiphenyl-4-carboxamide’s action is the death of the pathogen due to the disruption of its energy synthesis . This disruption is caused by the compound’s inhibition of SDH, which prevents the pathogen from completing the tricarboxylic acid cycle . As a result, the pathogen is unable to survive, preventing infection .
Action Environment
The action of 2-Fluorobiphenyl-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other substances in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH
Future Directions
The future directions of 2-Fluorobiphenyl-4-carboxamide research could involve its potential use in pain relief . Furthermore, the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination has been suggested .
properties
IUPAC Name |
3-fluoro-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMXXXRIFBFED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobiphenyl-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.